REACTION_CXSMILES
|
Br.C[O:3][C:4]1[CH:15]=[CH:14][C:7]2[C:8]([C:11](=[O:13])[CH3:12])=[N:9][O:10][C:6]=2[CH:5]=1>C(O)(=O)C>[OH:3][C:4]1[CH:15]=[CH:14][C:7]2[C:8]([C:11](=[O:13])[CH3:12])=[N:9][O:10][C:6]=2[CH:5]=1
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
34.2 g
|
Type
|
reactant
|
Smiles
|
COC1=CC2=C(C(=NO2)C(C)=O)C=C1
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is refluxed for 6.5 h
|
Duration
|
6.5 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
The precipitated crude product
|
Type
|
CUSTOM
|
Details
|
is isolated by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
This crude product is purified by chromatography over silica gel with ethyl acetate/hexane (1:3)
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC2=C(C(=NO2)C(C)=O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |